4'-Bromo-5'-chloro-2'-fluoroacetophenone
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Overview
Description
4’-Bromo-5’-chloro-2’-fluoroacetophenone is an organic compound with the molecular formula C8H5BrClFO and a molecular weight of 251.48 g/mol . This compound is a derivative of acetophenone, characterized by the presence of bromine, chlorine, and fluorine atoms on the aromatic ring. It is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
The synthesis of 4’-Bromo-5’-chloro-2’-fluoroacetophenone typically involves the bromination, chlorination, and fluorination of acetophenone derivatives. One common method is the α-bromination of carbonyl compounds using pyridine hydrobromide perbromide as the brominating agent . The reaction is carried out at 90°C using acetic acid as the solvent, with a molar ratio of substrate to brominator being 1.0:1.1 . Industrial production methods may involve similar processes but on a larger scale, ensuring high yield and cost-effectiveness.
Chemical Reactions Analysis
4’-Bromo-5’-chloro-2’-fluoroacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) on the aromatic ring can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The carbonyl group in the acetophenone moiety can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Bromination: The compound can be further brominated to introduce additional bromine atoms.
Common reagents used in these reactions include pyridine hydrobromide perbromide for bromination, and various oxidizing and reducing agents for oxidation and reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4’-Bromo-5’-chloro-2’-fluoroacetophenone is used in scientific research for various purposes:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: The compound is used in the development of pharmaceuticals and as a reagent in biochemical studies.
Industry: It finds applications in the production of pesticides and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4’-Bromo-5’-chloro-2’-fluoroacetophenone involves its interaction with specific molecular targets and pathways. The presence of halogen atoms on the aromatic ring can influence the compound’s reactivity and binding affinity to various biological molecules. The carbonyl group in the acetophenone moiety can participate in nucleophilic addition reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
4’-Bromo-5’-chloro-2’-fluoroacetophenone can be compared with other similar compounds such as:
2-Bromo-4’-fluoroacetophenone: This compound has a similar structure but lacks the chlorine atom.
2-Bromo-4’-chloroacetophenone: This compound is similar but lacks the fluorine atom.
The uniqueness of 4’-Bromo-5’-chloro-2’-fluoroacetophenone lies in the presence of all three halogen atoms (bromine, chlorine, and fluorine) on the aromatic ring, which can significantly influence its chemical properties and reactivity.
Properties
IUPAC Name |
1-(4-bromo-5-chloro-2-fluorophenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClFO/c1-4(12)5-2-7(10)6(9)3-8(5)11/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZXJLRSUSUZHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1F)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.48 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1594605-40-9 |
Source
|
Record name | 4â??-Bromo-5â??-chloro-2â??-fluoroacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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